3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide
Description
The compound 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide (hereafter referred to as the "target compound") features a benzodiazolyl (benzimidazolyl) heterocycle linked to a propanehydrazide backbone and an (1E,2E)-3-phenylpropenylidene substituent. Its SMILES notation (COc1ccccc1/C=C/C=N/NC(=O)CCn1cnc2c1cccc2) confirms the E,E-configuration of the propenylidene group and the benzodiazole moiety . The molecular weight is 348.4 g/mol, and it exists as a dry powder at standard conditions .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(22-21-13-6-9-16-7-2-1-3-8-16)12-14-23-15-20-17-10-4-5-11-18(17)23/h1-11,13,15H,12,14H2,(H,22,24)/b9-6+,21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGHJHEALPELP-YTJXIWKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329416 | |
| Record name | 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
518018-73-0 | |
| Record name | 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is a compound that belongs to the class of hydrazides and is characterized by its unique structural features, including a benzodiazole moiety and a phenylpropene side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , indicating the presence of four nitrogen atoms and two oxygen atoms in its structure. The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar structures to 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide exhibit significant anticancer activity. For instance, derivatives of benzodiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzodiazole derivative A | MCF7 | 15.5 | Apoptosis induction |
| Benzodiazole derivative B | HeLa | 10.0 | Cell cycle arrest |
| 3-(1H-1,3-benzodiazol) analog | A549 | 12.8 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies on related hydrazides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
Research has also explored the neuroprotective effects of compounds similar to 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide. For instance, derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity in vitro.
Case Study: Neuroprotection in Experimental Models
In a study involving mouse models subjected to neurotoxic agents, a related benzodiazole derivative significantly reduced neuronal death and improved behavioral outcomes. The proposed mechanism involves antioxidant activity and modulation of neuroinflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of hydrazides is often influenced by their structural components. The presence of the benzodiazole ring enhances lipophilicity and facilitates cellular uptake. Variations in the phenyl substituent can also affect potency and selectivity against specific targets.
Table 3: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Benzodiazole moiety | Enhances lipophilicity |
| Substituents on phenyl ring | Modulates potency against cancer cells |
| Length of alkene chain | Influences binding affinity |
Comparison with Similar Compounds
Structural Variations and Heterocyclic Cores
The target compound’s benzodiazolyl (benzimidazolyl) core distinguishes it from structurally related hydrazides:
- Benzotriazolyl analogs: describes 3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide, which replaces benzodiazole with benzotriazole.
- Benzothiazolyl analogs : highlights 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide , featuring a sulfur-containing benzothiazole ring. The thiazole ring increases lipophilicity compared to benzodiazole .
- Indolyl analogs : reports 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide , which substitutes benzodiazole with an indole moiety. Indole’s planar structure may enhance π-π stacking interactions in biological systems .
Substituent Effects on the Propenylidene Group
The (1E,2E)-3-phenylpropenylidene group in the target compound contrasts with derivatives bearing substituents like methoxy, nitro, or hydroxy groups:
- Nitro substitution : ’s nitro group (2-nitrophenyl) is strongly electron-withdrawing, which could stabilize the hydrazone linkage but reduce bioavailability .
- Ethoxy-hydroxy substitution : ’s 3-(3,5-dimethylpyrazol-4-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide demonstrates how polar substituents like hydroxy and ethoxy groups can influence hydrogen-bonding capacity and crystallinity .
Hydrazide Backbone Modifications
- Acetohydrazides: describes N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide, where the propanehydrazide is replaced with a shorter acetohydrazide chain.
Data Table: Key Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
